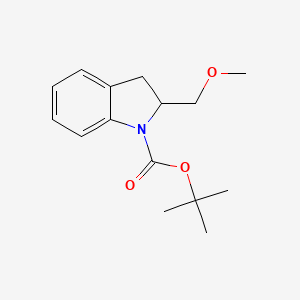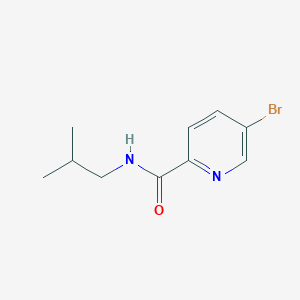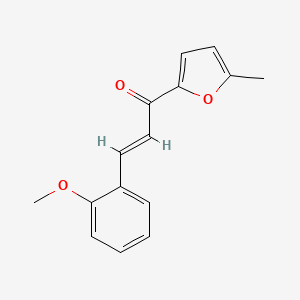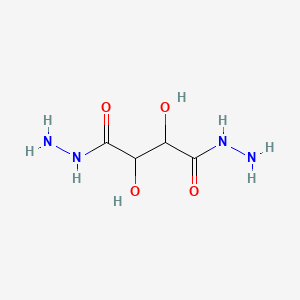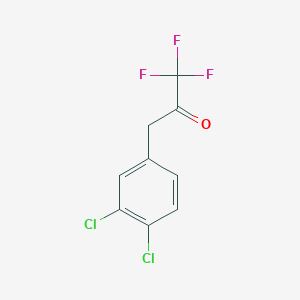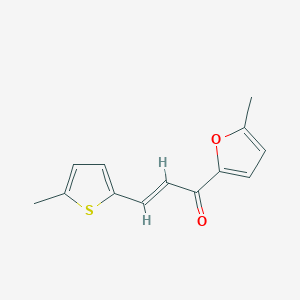
(2E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
INTRODUCTION (2E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, also known as MFMT, is a heterocyclic compound that has been studied extensively due to its potential applications in the fields of medicinal chemistry and biochemistry. MFMT is a bicyclic compound consisting of a five-membered ring with a methylthiophene group and a five-membered ring with a methylfuran group. It is a chiral compound with two enantiomers: this compound and (2Z)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one. SYNTHESIS METHOD MFMT has been synthesized through a variety of methods, including the Diels-Alder reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic product, while the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. SCIENTIFIC RESEARCH APPLICATION MFMT has been studied extensively due to its potential applications in medicinal chemistry and biochemistry. It has been used as a starting material for the synthesis of a variety of biologically active compounds, such as antimicrobials, anti-inflammatory agents, and inhibitors of enzymes involved in cancer cell proliferation. It has also been used as a starting material for the synthesis of compounds with potential applications in the treatment of Alzheimer’s disease. MECHANISM OF ACTION The exact mechanism of action of MFMT is still being studied, but it is believed to act as an inhibitor of enzymes involved in cancer cell proliferation. In particular, it has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of cell cycle progression. In addition, it has been shown to inhibit the activity of the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in the regulation of cell growth and survival. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS MFMT has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of cell cycle progression. In addition, it has been shown to inhibit the activity of the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in the regulation of cell growth and survival. It has also been shown to have anti-inflammatory and antioxidant properties. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS The advantages of using MFMT in laboratory experiments include its low cost, its availability in a variety of forms, and its high solubility in organic solvents. However, there are some limitations to its use in laboratory experiments. For instance, it is not very stable in aqueous solutions and can decompose in the presence of light or heat. In addition, it is highly reactive and can react with other compounds in the reaction mixture. FUTURE DIRECTIONS Given the potential applications of MFMT in the fields of medicinal chemistry and biochemistry, there are a number of potential future directions for research. These include the development of more efficient synthetic methods for the synthesis of MFMT, the development of new compounds based on MFMT, and the investigation of the mechanisms of action of MFMT and its derivatives. In addition, there is a need for further investigation into the biochemical and physiological effects of MFMT, as well as its potential applications in the treatment of various diseases.
Eigenschaften
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-9-3-8-13(15-9)12(14)7-6-11-5-4-10(2)16-11/h3-8H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKKAGQNRMIQRW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

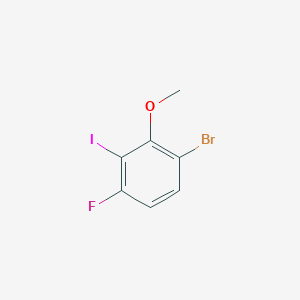
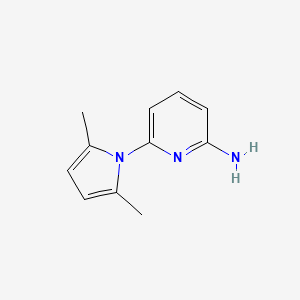
![{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride](/img/structure/B6332575.png)

![8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332590.png)
